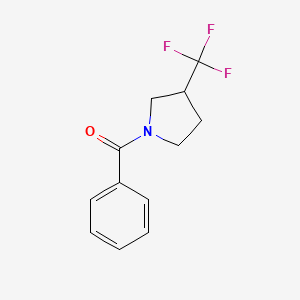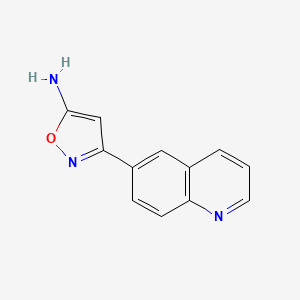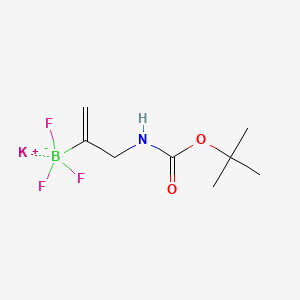
Potassium (2-(ethoxycarbonyl)-3-methylcyclopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide typically involves the reaction of 2-(ethoxycarbonyl)-3-methylcyclopropylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The process is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organic compounds, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, for example, the potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds. This mechanism involves the coordination of the boron atom with the palladium center, followed by the transfer of the organic group .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium [2-(ethoxycarbonyl)cyclopropyl]trifluoroboranuide
- Potassium [2-(ethoxycarbonyl)ethyl]trifluoroboranuide
Uniqueness
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, which provide enhanced stability and reactivity compared to similar compounds. Its methylcyclopropyl group offers steric hindrance, making it more selective in certain reactions .
Propiedades
Fórmula molecular |
C7H11BF3KO2 |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
potassium;(2-ethoxycarbonyl-3-methylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-3-13-7(12)5-4(2)6(5)8(9,10)11;/h4-6H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
CLFDHANUJKLEGD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1C(C1C(=O)OCC)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)

![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)


![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)

